(2,3-dimethoxybenzyl)(4-phenylcyclohexyl)amine
Overview
Description
(2,3-dimethoxybenzyl)(4-phenylcyclohexyl)amine, commonly known as 2C-B-FLY, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in 1996 by Aaron P. Monte, a chemist from the United States. 2C-B-FLY is a derivative of the psychedelic drug 2C-B, which is known for its hallucinogenic effects.
Mechanism of Action
The exact mechanism of action of 2C-B-FLY is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to an increase in the release of serotonin and other neurotransmitters, resulting in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-B-FLY are similar to other psychedelic drugs. It has been shown to cause changes in perception, including visual hallucinations and altered auditory perception. It can also cause changes in mood, including euphoria and anxiety. Physiologically, 2C-B-FLY can cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 2C-B-FLY in lab experiments is its high affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the effects of serotonin on the central nervous system. However, one limitation is that its effects are similar to other psychedelic drugs, making it difficult to isolate its specific effects.
Future Directions
There are several future directions for research on 2C-B-FLY. One area of interest is its potential therapeutic uses, particularly in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the serotonin system and its role in the regulation of mood and perception. Additionally, further research is needed to better understand the long-term effects of 2C-B-FLY on the brain and body.
Synthesis Methods
The synthesis of 2C-B-FLY involves a multi-step process that includes the reaction of 2,3-dimethoxybenzaldehyde with cyclohexanone to produce 2,3-dimethoxyphenylcyclohexanone. This intermediate is then reacted with phenylmagnesium bromide to produce (2,3-dimethoxybenzyl)cyclohexanone. Finally, this compound is reacted with 4-bromoaniline to produce 2C-B-FLY.
Scientific Research Applications
2C-B-FLY has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychedelic effects similar to other phenethylamine and amphetamine class drugs. Studies have also shown that 2C-B-FLY has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and perception.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-4-phenylcyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-23-20-10-6-9-18(21(20)24-2)15-22-19-13-11-17(12-14-19)16-7-4-3-5-8-16/h3-10,17,19,22H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIIIODZDAWDSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCC(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211848 | |
Record name | 2,3-Dimethoxy-N-(4-phenylcyclohexyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416869-67-5 | |
Record name | 2,3-Dimethoxy-N-(4-phenylcyclohexyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=416869-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethoxy-N-(4-phenylcyclohexyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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